molecular formula C17H25NO2 B12811767 N-(p-Propionylphenyl)-2-propylvaleramide CAS No. 22179-49-3

N-(p-Propionylphenyl)-2-propylvaleramide

Cat. No.: B12811767
CAS No.: 22179-49-3
M. Wt: 275.4 g/mol
InChI Key: FBICRAIQQLWRBS-UHFFFAOYSA-N
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Description

N-(p-Propionylphenyl)-2-propylvaleramide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a propionyl group attached to a phenyl ring, which is further connected to a valeramide moiety. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Propionylphenyl)-2-propylvaleramide typically involves the reaction of p-propionylphenylamine with 2-propylvaleric acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(p-Propionylphenyl)-2-propylvaleramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group into an amine.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(p-Propionylphenyl)-2-propylvaleramide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(p-Propionylphenyl)-2-propylvaleramide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Acetylphenyl)-2-propylvaleramide
  • N-(p-Butyrylphenyl)-2-propylvaleramide
  • N-(p-Valerylphenyl)-2-propylvaleramide

Uniqueness

N-(p-Propionylphenyl)-2-propylvaleramide is unique due to its specific propionyl group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the propionyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

22179-49-3

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

N-(4-propanoylphenyl)-2-propylpentanamide

InChI

InChI=1S/C17H25NO2/c1-4-7-14(8-5-2)17(20)18-15-11-9-13(10-12-15)16(19)6-3/h9-12,14H,4-8H2,1-3H3,(H,18,20)

InChI Key

FBICRAIQQLWRBS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)CC

Origin of Product

United States

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